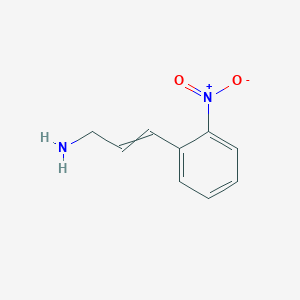![molecular formula C12H8N2O3 B14440312 3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 76426-93-2](/img/structure/B14440312.png)
3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. This compound is characterized by a fused ring system that includes a benzopyran moiety and a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylic aldehyde with 2-cyanoacetamide in the presence of a base such as piperidine, followed by cyclization to form the benzopyran ring . The resulting intermediate is then subjected to further reactions to introduce the pyrimidine ring, often involving the use of reagents like potassium carbonate and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
Scientific Research Applications
3-Methyl-2H-1
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anthelmintic agent.
Medicine: Explored for its potential anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth . The compound’s structure allows it to interact with various proteins and nucleic acids, making it a versatile agent in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzopyrano[2,3-c]pyrazol-4(2H)-one: Another heterocyclic compound with a similar benzopyran moiety but different biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine ring fused to a different heterocycle, known for its antiproliferative properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine, studied for its potential as a CDK2 inhibitor.
Uniqueness
3-Methyl-2H-1benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
76426-93-2 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
3-methylchromeno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3/c1-14-11(15)8-6-7-4-2-3-5-9(7)17-10(8)13-12(14)16/h2-6H,1H3 |
InChI Key |
OUKQVTIAGSETEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3OC2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)

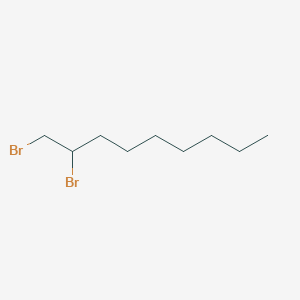
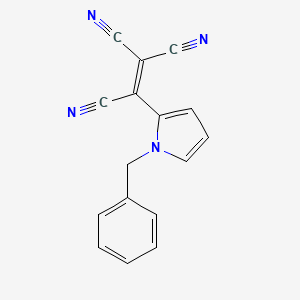
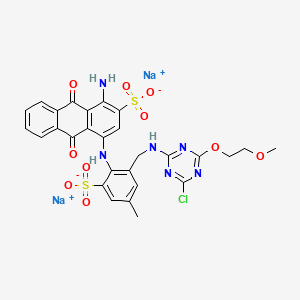
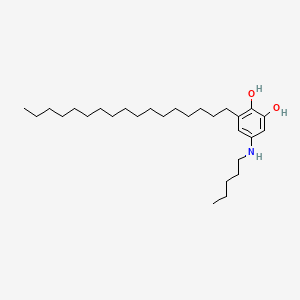
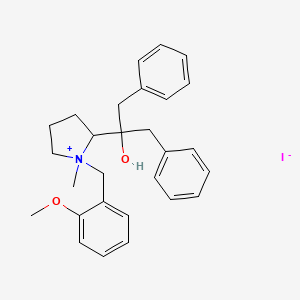
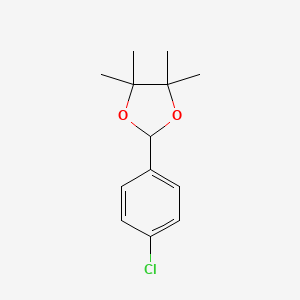
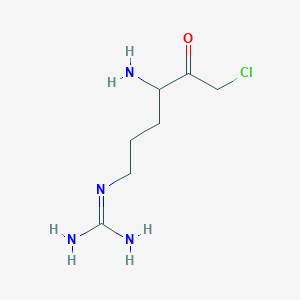
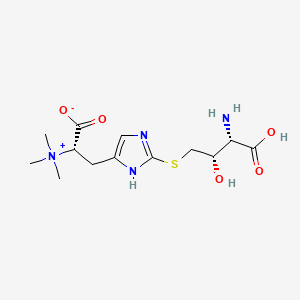

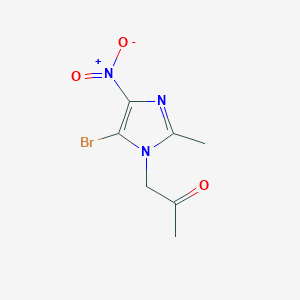
![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
